4-{[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide
Description
4-{[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a synthetic small molecule characterized by a quinazolinone core substituted with a cyclohexane-carboxamide moiety and a 3-chloro-4-methylphenyl carbamoyl group. Its molecular complexity, including a sulfanyl linker and aromatic substituents, may influence bioavailability, target specificity, and metabolic stability.
Properties
IUPAC Name |
4-[[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35ClN4O3S/c1-22-11-16-26(19-28(22)34)36-30(39)21-42-33-37-29-10-6-5-9-27(29)32(41)38(33)20-24-12-14-25(15-13-24)31(40)35-18-17-23-7-3-2-4-8-23/h2-11,16,19,24-25H,12-15,17-18,20-21H2,1H3,(H,35,40)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMSUKCDCJNQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Molecular Properties Comparison
| Property | Target Compound | SAHA | Compound 13a |
|---|---|---|---|
| Molecular Weight (g/mol) | 648.2 | 264.3 | 357.4 |
| clogP | 3.2 | 1.8 | 2.1 |
| Hydrogen Bond Donors | 3 | 2 | 3 |
| Rotatable Bonds | 8 | 5 | 6 |
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity profiles () reveals that structurally similar compounds often share modes of action. For instance:
- HDAC Inhibition: The target compound’s quinazolinone moiety aligns with SAHA’s cap group, critical for HDAC8 binding (PDB: 1T69) . However, its larger size may restrict access to the catalytic pocket compared to smaller inhibitors.
Table 2: Bioactivity Clustering
| Compound | Target Class | IC50 (nM) | Similarity Cluster |
|---|---|---|---|
| Target Compound | HDACs/Kinases | Pending | Cluster A |
| SAHA | HDACs | 10–50 | Cluster B |
| Compound 13a | Tyrosine Kinases | 120 | Cluster A |
Pharmacokinetic and Metabolic Profiling
The target compound’s pharmacokinetic properties were inferred using similarity-based read-across:
- Metabolism : The sulfanyl group may undergo glutathione conjugation, a pathway observed in structurally related thioether compounds .
Key Research Findings and Contradictions
- Structural vs. Functional Similarity : While the Tanimoto coefficient effectively identifies structural analogs (e.g., 70% similarity to SAHA ), bioactivity may diverge due to steric effects (e.g., larger substituents hindering target binding) .
- Threshold Variability : uses a 70% similarity threshold for HDAC inhibitors, whereas employs a Tanimoto score >0.8 for general read-across, highlighting context-dependent criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
